molecular formula C12H17BrO2 B1477839 4-Bromo-2-(tert-butyl)-1-(methoxymethoxy)benzene CAS No. 1442430-85-4

4-Bromo-2-(tert-butyl)-1-(methoxymethoxy)benzene

Cat. No.: B1477839
CAS No.: 1442430-85-4
M. Wt: 273.17 g/mol
InChI Key: ORBFBRKUJTZKPB-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-1-(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C12H17BrO2 and its molecular weight is 273.17 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-2-(tert-butyl)-1-(methoxymethoxy)benzene is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13H17BrO3
  • Molecular Weight : 299.18 g/mol

The structural formula indicates the presence of a bromine atom, a tert-butyl group, and a methoxymethoxy substituent, which contribute to its unique properties and biological activities.

Anti-inflammatory Properties

Compounds containing methoxy groups have been associated with anti-inflammatory activities. The presence of the methoxymethoxy group in this compound suggests potential for modulating inflammatory pathways. Research into related compounds has demonstrated inhibition of pro-inflammatory cytokines, indicating a possible avenue for therapeutic application.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on structurally similar compounds to evaluate their effects on cancer cell lines. Preliminary findings suggest that halogenated compounds can induce apoptosis in certain cancer cells. The specific cytotoxic profile of this compound remains to be elucidated through targeted studies.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialPotential to inhibit bacterial and fungal growthHypothetical based on structural similarity
Anti-inflammatoryMay modulate inflammatory cytokinesRelated compounds studies
CytotoxicityInduces apoptosis in cancer cells (related compounds)Preliminary findings

Study 1: Antimicrobial Effects

In a study examining the antimicrobial properties of brominated phenolic compounds, researchers found that derivatives with tert-butyl groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. While this compound was not directly tested, its structural analogs showed promise in this area.

Study 2: Anti-inflammatory Mechanisms

A related study focused on methoxy-substituted phenols demonstrated their ability to reduce inflammation in murine models. The mechanism involved the downregulation of TNF-alpha and IL-6 levels, suggesting that this compound may exhibit similar effects based on its methoxymethoxy group.

Study 3: Cytotoxicity in Cancer Cells

Research into halogenated phenolic compounds revealed that certain derivatives could effectively induce cell death in breast cancer cell lines. A comparative analysis indicated that structural modifications significantly influenced cytotoxic potency, warranting further investigation into the specific effects of this compound.

Properties

IUPAC Name

4-bromo-2-tert-butyl-1-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-12(2,3)10-7-9(13)5-6-11(10)15-8-14-4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBFBRKUJTZKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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